
2,5-Dichloro-4-methyl-1,3-benzothiazole
Overview
Description
2,5-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminothiophenol with 2,5-dichloroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as iodine or a metal triflate in a solvent like dimethyl sulfoxide (DMSO) or dichloromethane .
Industrial Production Methods: Industrial production of benzothiazoles often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as ionic liquids and aqueous media, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,5-Dichloro-4-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival.
Pathways Involved: It inhibits the synthesis of nucleic acids and proteins, leading to the disruption of bacterial cell function and eventual cell death.
Comparison with Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur and is known for its antiviral and antiparasitic activities.
Uniqueness: 2,5-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of chlorine and methyl groups, which enhance its reactivity and biological activity compared to other benzothiazole derivatives .
Biological Activity
2,5-Dichloro-4-methyl-1,3-benzothiazole (DCMB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DCMB, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
DCMB belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of chlorine and methyl groups on the benzothiazole scaffold enhances its reactivity and biological potential.
Antimicrobial Activity
Research has demonstrated that DCMB exhibits notable antimicrobial properties against various bacterial and fungal strains. Its mechanism of action primarily involves interference with bacterial cell processes, such as:
- Inhibition of key enzymes : DCMB has been shown to inhibit enzymes like DNA gyrase and dihydroorotase, crucial for bacterial DNA replication and metabolism .
- Broad-spectrum efficacy : Studies indicate that DCMB is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.10 to 0.25 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of DCMB
Pathogen | MIC (mg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.15 | |
Escherichia coli | 0.10 | |
Pseudomonas aeruginosa | 0.25 | |
Candida albicans | 0.20 |
Anticancer Activity
DCMB has also been investigated for its anticancer properties. Various studies highlight its potential in inhibiting cancer cell proliferation through multiple mechanisms:
- Cell cycle arrest : DCMB induces cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis induction : The compound promotes programmed cell death in various cancer cell lines, including those derived from lung, breast, and colon cancers .
Table 2: Anticancer Activity of DCMB
Case Studies
A retrospective study evaluated the effects of DCMB in a clinical setting involving patients with resistant bacterial infections. The results indicated a significant reduction in infection rates when treated with DCMB compared to standard antibiotics, showcasing its potential as an alternative therapeutic agent .
The biological activity of DCMB can be attributed to several mechanisms:
- Enzyme Inhibition : By targeting specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Intermediate Formation : The compound can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Disruption of Cellular Processes : This includes interference with DNA replication and repair mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,5-Dichloro-4-methyl-1,3-benzothiazole, and what reaction conditions are critical for optimal yield?
Answer: Synthesis typically involves cyclization of chlorinated precursors or functionalization of benzothiazole scaffolds. Key methods include:
- Chlorination of 4-methyl-1,3-benzothiazole derivatives using POCl₃ or SOCl₂ under reflux (80–120°C) in anhydrous solvents like DMF or DMSO.
- Schiff base formation via condensation of amino-substituted benzothiazoles with aldehydes, as demonstrated in analogous triazole syntheses (e.g., refluxing in ethanol with glacial acetic acid for 4 hours) .
- Catalytic cross-coupling for introducing substituents, such as Pd-mediated reactions in THF/Et₃N mixtures under inert atmospheres .
Critical parameters include solvent polarity (DMSO enhances cyclization), reaction time (12–48 hours), and catalyst loading (e.g., 0.26 mmol Pd catalyst for related compounds ). A yield of 65% was reported for similar triazole derivatives using DMSO reflux for 18 hours .
Q. How should researchers handle and store this compound to ensure safety and stability?
Answer:
- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation. Short-term storage at –4°C is acceptable .
- Handling: Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity .
- Waste disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Collect halogenated waste separately for incineration .
Q. What basic characterization techniques are essential for confirming the structural integrity of this compound?
Answer:
- Melting point analysis (e.g., 139–143°C ranges for triazole analogs ).
- Elemental analysis (C, H, N, S) to verify stoichiometry.
- FT-IR spectroscopy to identify functional groups (e.g., C–Cl stretches at 550–650 cm⁻¹).
- Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
Answer:
- DoE (Design of Experiments): Vary temperature, solvent (e.g., DMSO vs. ethanol), and catalyst ratios systematically. For example, increasing reflux time from 12 to 18 hours improved yields by 15% in triazole syntheses .
- Microwave-assisted synthesis: Reduce reaction times (e.g., 30 minutes vs. 18 hours) while maintaining yields .
- Catalyst screening: Test Pd/Cu systems for cross-coupling efficiency. A study achieved 72% yield using 0.26 mmol Pd catalyst in THF/Et₃N .
Table 1. Optimization Variables for Benzothiazole Synthesis
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | ±10% |
Solvent | DMSO > ethanol | +20% |
Catalyst | Pd (0.2–0.3 mmol) | +25% |
Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) for this compound be resolved?
Answer:
- NMR analysis: Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP). For example, aromatic protons in benzothiazoles typically resonate at δ 7.2–8.5 ppm .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- X-ray crystallography: Resolve structural ambiguities via single-crystal diffraction, as applied to related benzothiazole derivatives .
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Answer:
- In vitro assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols against S. aureus or E. coli .
- Enzyme inhibition studies: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition at λₑₓ 280 nm/λₑₘ 450 nm) .
- Cytotoxicity screening: Employ MTT assays on HEK-293 cells, comparing IC₅₀ values with positive controls .
Q. How can structure-activity relationships (SARs) be investigated for this compound analogs?
Answer:
- Substituent variation: Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 4-position.
- 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with bioactivity .
- Docking studies: Map binding interactions with target proteins (e.g., PARP-1) using AutoDock Vina .
Q. What strategies address contradictions in reported reactivity data for halogenated benzothiazoles?
Answer:
- Replicate studies: Control variables like solvent purity (e.g., anhydrous DMSO vs. technical grade) and moisture levels .
- Advanced analytics: Use HPLC-MS to detect trace byproducts (e.g., dechlorinated species) affecting reactivity .
- Cross-validate methods: Compare results from iodometric titration and NMR quantification for halogen content .
Q. How can computational modeling enhance the design of this compound-based inhibitors?
Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO energies) .
- Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (e.g., in GROMACS) .
- ADMET prediction: Use SwissADME to estimate pharmacokinetic profiles (e.g., BBB permeability, CYP inhibition) .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Answer:
Properties
IUPAC Name |
2,5-dichloro-4-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGBUWXKYQBBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365958 | |
Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887204-62-8 | |
Record name | 2,5-dichloro-4-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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